molecular formula C28H35NO2 B1674000 2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol CAS No. 119256-94-9

2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol

Cat. No. B1674000
Key on ui cas rn: 119256-94-9
M. Wt: 417.6 g/mol
InChI Key: PVZFWDHLBCYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061718

Procedure details

To a solution of 2,2-dibutyl-3,4-dihydro-5-(2-quinolylmethoxy)-1(2H)-naphthalenone (500 mg) in methanol (20 ml) was added sodium borohydride (68 mg) with stirring in an ice bath. The mixture was stirred for half an hour in an ice bath and then sodium borohydride (136 mg) was added thereto at the same temperature. The solution was stirred for 1.5 hours at ambient temperature, followed by the addition of sodium borohydride (68 mg). The mixture was stirred at ambient temperature for half an hour and then poured into water with stirring in an ice bath. The separated solid was collected by filtration, washed with water (50 ml), dried, and recrystallized from methanol to yield 2,2-dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol (388 mg).
Name
2,2-dibutyl-3,4-dihydro-5-(2-quinolylmethoxy)-1(2H)-naphthalenone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
68 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:15][CH2:16][C:17]2[CH:26]=[CH:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=2)[C:6]1=[O:27])[CH2:2][CH2:3][CH3:4].[BH4-].[Na+].O>CO>[CH2:1]([C:5]1([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:15][CH2:16][C:17]2[CH:26]=[CH:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=2)[CH:6]1[OH:27])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
2,2-dibutyl-3,4-dihydro-5-(2-quinolylmethoxy)-1(2H)-naphthalenone
Quantity
500 mg
Type
reactant
Smiles
C(CCC)C1(C(C2=CC=CC(=C2CC1)OCC1=NC2=CC=CC=C2C=C1)=O)CCCC
Name
Quantity
68 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
136 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
68 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for half an hour in an ice bath
STIRRING
Type
STIRRING
Details
The solution was stirred for 1.5 hours at ambient temperature
Duration
1.5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for half an hour
STIRRING
Type
STIRRING
Details
with stirring in an ice bath
FILTRATION
Type
FILTRATION
Details
The separated solid was collected by filtration
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(C(C2=CC=CC(=C2CC1)OCC1=NC2=CC=CC=C2C=C1)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 388 mg
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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